molecular formula C19H20BrN7O B11150187 [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11150187
M. Wt: 442.3 g/mol
InChI Key: GZYHDWCGJGMHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated phenyl ring, a tetrazole moiety, and a piperazine ring linked to a pyridine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Tetrazole Formation: Cyclization to form the tetrazole ring.

    Piperazine Coupling: Linking the piperazine ring to the pyridine group.

    Final Assembly: Combining the brominated phenyl-tetrazole intermediate with the piperazine-pyridine moiety under specific conditions.

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the tetrazole moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced tetrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The brominated phenyl ring and tetrazole moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Uniqueness: The presence of the tetrazole moiety and the specific arrangement of functional groups in [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone makes it unique compared to other similar compounds

Properties

Molecular Formula

C19H20BrN7O

Molecular Weight

442.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20BrN7O/c20-15-4-5-18(27-14-22-23-24-27)17(13-15)19(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-21-16/h1-5,7,13-14H,6,8-12H2

InChI Key

GZYHDWCGJGMHRM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.